cis-1,4-Bis(aminomethyl)cyclohexane
Description
Significance of Alicyclic Diamines in Contemporary Chemical Synthesis and Materials Science
Alicyclic diamines, which are organic compounds containing two amine groups attached to a non-aromatic ring, are crucial in modern chemical synthesis and materials science. acs.orgnih.gov Their incorporation into polymer backbones can impart a desirable combination of properties, including improved thermal stability, mechanical strength, and optical transparency. researchgate.netmdpi.com These diamines serve as fundamental monomers in the production of high-performance polymers such as polyamides and polyimides. acs.orgacs.org The rigid and saturated nature of the cyclohexane (B81311) ring in compounds like 1,4-bis(aminomethyl)cyclohexane contributes to the creation of materials with high glass transition temperatures and enhanced durability. mdpi.comgoogle.com Furthermore, alicyclic diamines are employed as curing agents for epoxy resins, leading to materials with excellent adhesion, chemical resistance, and electrical insulation properties. myskinrecipes.comdeshangchemical.com Their versatility also extends to their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com
Stereochemical Considerations and Isomeric Forms: The Role of cis- and trans-1,4-Bis(aminomethyl)cyclohexane
The compound 1,4-bis(aminomethyl)cyclohexane exists as two geometric isomers: cis and trans. mvpsvktcollege.ac.in In the cis isomer, both aminomethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.in This stereochemical difference significantly influences the physical and chemical properties of the resulting materials.
The conformation of the cyclohexane ring, which typically adopts a chair form, dictates the spatial orientation of the aminomethyl substituents as either axial or equatorial. mvpsvktcollege.ac.in In the cis isomer, one substituent is axial and the other is equatorial, whereas in the more stable trans isomer, both substituents can occupy equatorial positions, minimizing steric hindrance. mvpsvktcollege.ac.inlibretexts.org This structural disparity affects how the diamine molecules pack in a crystal lattice and how they orient themselves within a polymer chain. acs.org For instance, research on polyamides derived from these isomers has shown that the cis-trans ratio can influence the melting point and crystallinity of the polymer. acs.org While the trans isomer often leads to more ordered, crystalline structures, the cis isomer can introduce kinks in the polymer chain, leading to more amorphous materials with potentially different mechanical and thermal properties. acs.org The ability to control the isomeric composition is therefore a powerful tool for tuning the properties of the final material. google.com
Overview of Key Research Domains Involving cis-1,4-Bis(aminomethyl)cyclohexane
The distinct properties of this compound have led to its application in several key research areas:
Polymer Chemistry : It is a key monomer in the synthesis of specialty polyamides and polyimides. acs.orgacs.orgtcichemicals.com The introduction of the cis-alicyclic structure can disrupt the regular packing of polymer chains, leading to polymers with lower crystallinity, improved solubility in organic solvents, and enhanced optical transparency. researchgate.netmdpi.com These properties are highly desirable for applications such as flexible display substrates and advanced coatings. researchgate.net
Epoxy Resins : As a curing agent, this compound imparts unique characteristics to epoxy resins. google.commyskinrecipes.com Its structure can influence the cross-linking density and the resulting thermomechanical properties of the cured material, such as the glass transition temperature (Tg). google.com While often used as a mixture with its trans isomer, the pure cis isomer can be utilized to achieve specific performance targets in coatings, adhesives, and composite materials. google.commyskinrecipes.com
Coordination Chemistry and Metal-Organic Frameworks (MOFs) : The two amine groups of this compound can act as ligands, coordinating to metal ions to form complex structures. The defined stereochemistry of the cis isomer can direct the assembly of these metal complexes, potentially leading to novel catalysts or materials with interesting electronic or magnetic properties.
Interactive Data Tables
Table 1: Properties of 1,4-Bis(aminomethyl)cyclohexane Isomers
| Property | This compound | trans-1,4-Bis(aminomethyl)cyclohexane | Mixture (cis- and trans-) |
| CAS Number | 10029-09-1 simsonpharma.comnist.gov | 32473-20-4 | 2549-93-1 myskinrecipes.comavantorsciences.comalfa-chemistry.com |
| Molecular Formula | C₈H₁₈N₂ nist.govcymitquimica.com | C₈H₁₈N₂ | C₈H₁₈N₂ myskinrecipes.comavantorsciences.com |
| Molecular Weight | 142.25 g/mol cymitquimica.comfishersci.com | 142.25 g/mol | 142.25 g/mol myskinrecipes.comavantorsciences.com |
| Appearance | Colorless to Almost colorless clear liquid cymitquimica.com | - | Colorless to Almost colorless clear liquid alfa-chemistry.comtcichemicals.com |
| Melting Point | -9°C fishersci.com | - | - |
| Boiling Point | 76°C fishersci.com | - | 239-244 °C avantorsciences.com |
| Density | - | - | 0.95 g/cm³ at 20°C avantorsciences.com |
| Flash Point | - | - | 106 °C avantorsciences.comalfa-chemistry.com |
| Refractive Index | - | - | 1.49 alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKYYJDTWKERT-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062511, DTXSID101298049, DTXSID501302155 | |
| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | trans-1,4-Cyclohexanedimethanamine | |
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| Record name | cis-1,4-Cyclohexanedimethanamine | |
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Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-93-1, 10029-09-1, 10029-07-9 | |
| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | 10029-09-1 | |
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| Record name | 10029-07-9 | |
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| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | 1,4-Cyclohexanedimethanamine | |
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| Record name | trans-1,4-Cyclohexanedimethanamine | |
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| Record name | cis-1,4-Cyclohexanedimethanamine | |
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| Record name | Cyclohex-1,4-ylenebis(methylamine) | |
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| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |
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| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |
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Synthetic Methodologies and Stereoselective Pathways for Cis 1,4 Bis Aminomethyl Cyclohexane
Strategies for the Preparation of cis-1,4-Bis(aminomethyl)cyclohexane
The preparation of 1,4-Bis(aminomethyl)cyclohexane isomers primarily relies on the hydrogenation of aromatic precursors. The choice of starting material and reaction conditions plays a pivotal role in the resulting cis/trans isomer ratio.
Direct Synthetic Approaches
Direct synthesis of 1,4-Bis(aminomethyl)cyclohexane typically involves the catalytic hydrogenation of p-xylylenediamine (p-XDA). This process, however, often yields a mixture of cis and trans isomers. The stereochemical outcome is highly dependent on the catalyst and reaction parameters employed.
Another direct route starts from terephthalonitrile, which is hydrogenated to 1,4-Bis(aminomethyl)cyclohexane. One documented method utilized ethanol (B145695) as a solvent at a pressure of 500 psi, resulting in a low yield of 8% and significant byproducts, indicating that higher pressures are necessary for efficient conversion. nih.gov
Catalytic Hydrogenation Routes for Aminomethylcyclohexanes
The catalytic hydrogenation of aromatic compounds is a common and effective method for producing saturated cyclic amines. The choice of catalyst is critical for achieving high selectivity towards the desired isomer.
Rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have been highlighted for their efficiency and selectivity in the hydrogenation of aromatic rings. tcichemicals.comtcichemicals.com These catalysts can facilitate the synthesis of cyclohexane (B81311) derivatives while preserving other functional groups. tcichemicals.comtcichemicals.com Notably, these reactions often yield the cis-configured product selectively. tcichemicals.comtcichemicals.com
Ruthenium catalysts are also widely employed for the hydrogenation of xylylenediamines. For instance, a ruthenium-alumina catalyst has been used for the nuclear hydrogenation of p-xylylenediamine. tcichemicals.com In a related synthesis, a highly active and stable ruthenium catalyst supported on alkylamine-functionalized γ-Al2O3 was developed for the hydrogenation of m-xylylenediamine (B75579) to 1,3-cyclohexanedimethylamine, achieving high conversion and selectivity. rsc.org While this example focuses on the 1,3-isomer, it underscores the potential of supported ruthenium catalysts in similar hydrogenations.
The hydrogenation of multisubstituted arenes generally favors the formation of the cis isomer. nih.gov This preference is attributed to the non-interrupted coordination of the catalyst to the aromatic ring during the hydrogenation process. nih.gov
Isomerization Reactions and Control of cis/trans Isomer Ratios
The as-synthesized mixture of 1,4-Bis(aminomethyl)cyclohexane often requires further processing to enrich the desired isomer. Isomerization reactions are a key strategy for altering the initial cis/trans ratio.
Mechanistic Investigations of cis-trans Isomerization Processes
The isomerization of this compound to the trans-isomer can be achieved through heating in the presence of an alkali metal compound and p-xylylenediamine (p-XDA). nih.gov In one example, a cis-rich mixture (67.8% cis) was heated at 110°C for 8 hours with sodium hydride and p-XDA to induce isomerization. nih.gov The mechanism involves the formation of byproducts, including a dimer from one molecule of 1,4-Bis(aminomethyl)cyclohexane and one molecule of p-XDA, and a trimer from two molecules of 1,4-Bis(aminomethyl)cyclohexane and one molecule of p-XDA. nih.gov
Thermodynamic and Kinetic Control in Isomer Production and Separation
The production of a specific isomer can be controlled through both thermodynamic and kinetic parameters. While catalytic hydrogenation often kinetically favors the cis isomer, thermodynamic equilibrium may favor the trans isomer. nih.gov
In industrial processes, a common goal is to enrich the trans-isomer content. This is often achieved by isomerizing a cis-rich mixture. nih.gov The isomerization reaction can be carried out in the bottom of a distillation tower, allowing for the simultaneous separation of the lower-boiling trans-isomer from the top of the tower. tcichemicals.com The isomerization reaction temperature is typically maintained between 80 to 140°C. tcichemicals.com
The table below summarizes an example of an isomerization process starting with a cis-rich mixture of 1,4-Bis(aminomethyl)cyclohexane.
| Parameter | Value |
| Starting Material | cis-rich-1,4-Bis(aminomethyl)cyclohexane |
| Initial cis Isomer Content | 67.8 mass% |
| Initial trans Isomer Content | 32.2 mass% |
| Alkali Metal Compound | Sodium Hydride |
| Additive | p-Xylylenediamine |
| Reaction Temperature | 110°C |
| Reaction Time | 8 hours |
| Data sourced from patent EP3388416B1 nih.gov |
Purification and Isolation Techniques for Enantiomerically Pure cis-Isomers
The cis-isomer of 1,4-Bis(aminomethyl)cyclohexane is achiral and therefore does not have enantiomers. However, for chiral molecules, the separation of a racemic mixture into its individual enantiomers is a critical step in many applications. While this compound itself is not chiral, the principles of enantiomeric purification are relevant for other chiral diamines.
Common methods for chiral resolution include:
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. tcichemicals.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. tcichemicals.com After separation, the pure enantiomer can be recovered by removing the resolving agent. tcichemicals.com
Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govcsfarmacie.czmdpi.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. csfarmacie.cz Crown ethers are a type of CSP that can be effective for separating compounds containing primary amino groups. nih.gov
The selection of the appropriate purification technique depends on the specific properties of the compound and the desired level of purity. For industrial-scale production, a combination of distillation to separate diastereomers and subsequent chiral resolution techniques for enantiomers would be employed for chiral diamines.
Structural Elucidation and Conformational Analysis of Cis 1,4 Bis Aminomethyl Cyclohexane
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structure of cis-1,4-bis(aminomethyl)cyclohexane at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry each offer unique insights into the molecule's connectivity, stereochemistry, and conformational preferences.
NMR spectroscopy is a powerful method for determining the stereochemical arrangement of atoms in a molecule. In the case of this compound, both ¹H and ¹³C NMR are instrumental. The cis configuration dictates specific spatial relationships between the aminomethyl groups and the cyclohexane (B81311) ring protons, leading to characteristic chemical shifts and coupling constants. researchgate.net
In ¹H NMR, the axial and equatorial protons on the cyclohexane ring exhibit different chemical shifts due to their distinct magnetic environments. libretexts.org The rapid ring-flipping at room temperature often results in time-averaged signals. vu.nl However, at low temperatures, this process can be slowed, allowing for the observation of separate signals for the axial and equatorial protons, which confirms the chair conformation. vu.nlnih.gov
¹³C NMR spectroscopy provides information on the carbon framework. mdpi.com For cis-1,4-di-tert-butylcyclohexane, a structurally related compound, low-temperature ¹³C NMR has been used to identify signals corresponding to both chair and twist-boat conformations. researchgate.netnih.gov Similar studies on this compound can reveal the relative populations of different conformers. The chemical shifts of the carbon atoms in the cyclohexane ring and the aminomethyl groups are sensitive to their orientation (axial or equatorial), providing further evidence for the stereochemical assignment. mdpi.com
A comparison of the NMR spectra of the cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane would show distinct differences. The higher symmetry of the trans isomer typically leads to a simpler spectrum compared to the cis isomer.
Table 1: Representative NMR Data for Cyclohexane Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| cis-1,4-Dimethylcyclohexane | ¹H | 0.906 | d, J=6.2 Hz | CH₃ |
| 1.05-1.80 | m | CH₂ | ||
| 1,3-Cyclohexanebis(methylamine) | ¹³C | 26.2, 31.0, 36.5, 47.9 | Ring and CH₂N carbons |
Note: Data for closely related compounds are provided for illustrative purposes. Specific data for this compound may vary. chemicalbook.comchemicalbook.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the conformational isomers of this compound. These methods are sensitive to the vibrational modes of the molecule, which are influenced by its geometry.
IR spectroscopy of cyclohexane and its derivatives typically shows strong absorption bands corresponding to C-H stretching vibrations in the 2845-2950 cm⁻¹ region and C-H deformation vibrations around 1440-1480 cm⁻¹. docbrown.info The N-H stretching vibrations of the primary amine groups in this compound are expected in the 3300-3500 cm⁻¹ range. researchgate.net The "fingerprint" region, from approximately 400 to 1500 cm⁻¹, contains a complex pattern of absorptions due to various bending and skeletal vibrations that are unique to the molecule's specific conformation. docbrown.info By analyzing this region, it is possible to identify the presence of different conformers, such as the chair and twist-boat forms.
Raman spectroscopy provides complementary information to IR. It is particularly useful for studying the symmetric vibrations of the carbon skeleton, which can be sensitive to conformational changes. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the conformational equilibrium.
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₈H₁₈N₂. nist.govfishersci.ca Its molecular weight is approximately 142.24 g/mol . nist.govnist.gov
In the mass spectrometer, the molecule is ionized to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. docbrown.info For cyclohexane derivatives, fragmentation often involves the loss of small neutral molecules like ethene. docbrown.info The most abundant fragment ion is referred to as the base peak. docbrown.info
Derivatization of the amine groups, for example, by reaction with isocyanates to form ureas, can be used to improve the volatility and chromatographic properties of the compound for GC-MS analysis. nih.gov This also introduces a new set of characteristic fragments in the mass spectrum, further aiding in structural confirmation.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Abundance |
| Molecular Ion [C₈H₁₈N₂]⁺ | 142 | |
| Base Peak | 30 | 100 |
Note: Data is based on electron ionization mass spectrometry of a related isomer, 1,3-cyclohexanebis(methylamine), and may differ for the cis-1,4 isomer. chemicalbook.com The NIST Chemistry WebBook provides mass spectral data for this compound, but notes that the spectrum cannot be downloaded due to licensing restrictions. nist.gov
X-ray Crystallography and Solid-State Structural Investigations of this compound Derivatives
While obtaining suitable crystals of this compound itself can be challenging, X-ray crystallography of its derivatives provides invaluable, unambiguous information about its solid-state structure. By forming complexes or salts, the molecule can be locked into a specific conformation in the crystal lattice, allowing for precise determination of bond lengths, bond angles, and torsional angles.
These studies can definitively confirm the cis stereochemistry and provide detailed insight into the preferred conformation of the cyclohexane ring in the solid state. For instance, crystallographic analysis can reveal whether the aminomethyl substituents occupy axial or equatorial positions and can show the extent of any distortion from an ideal chair conformation. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the amine groups, can explain the packing of the molecules in the crystal.
Conformational Dynamics of the Cyclohexane Ring in this compound and its Derivatives
The cyclohexane ring is not static but undergoes dynamic conformational changes. vu.nl The most significant of these is the interconversion between different chair and boat forms. The presence of substituents on the ring influences the energetics of these conformations.
The chair conformation is generally the most stable form for a cyclohexane ring as it minimizes both angle strain and torsional strain. byjus.com In this compound, a chair conformation would have one aminomethyl group in an axial position and the other in an equatorial position. libretexts.org Through a process called ring inversion or chair-flipping, the ring can convert to an alternative chair conformation where the axial and equatorial substituents switch positions. wikipedia.org At room temperature, this interconversion is rapid. vu.nl
However, in certain substituted cyclohexanes, particularly those with bulky substituents, the twist-boat conformation can become significantly populated or even be the most stable form. upenn.eduyoutube.com For cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is more stable than the chair form because it allows both large tert-butyl groups to occupy more sterically favorable positions. researchgate.netwikipedia.org While the aminomethyl groups are less bulky than tert-butyl groups, the possibility of a twist-boat conformer for this compound, especially in certain environments or when derivatized, should be considered. The interconversion between chair and twist-boat conformations proceeds through a higher-energy boat transition state. wikipedia.org
Influence of Substituents on Cyclohexane Ring Conformation
The spatial arrangement of substituents on a cyclohexane ring significantly dictates its preferred three-dimensional structure. The most stable conformation for a cyclohexane ring is the chair conformation, which minimizes both angle strain by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain by ensuring all adjacent bonds are staggered. fiveable.memasterorganicchemistry.com In a substituted cyclohexane, the two primary positions for a substituent are axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). fiveable.me
The energetic preference for a substituent to occupy the equatorial position over the axial position can be quantified by its conformational free energy difference, commonly known as the A-value. libretexts.orgmasterorganicchemistry.com The A-value represents the energy difference between the conformer with the group in the axial position and the conformer with the group in the equatorial position. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com For instance, a bulky group like a tert-butyl group has a very high A-value, meaning the conformation where it is in an axial position is highly unfavorable. libretexts.org
| Substituent (X) | A-Value (kcal/mol) |
|---|---|
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH | 0.6 - 0.9 |
| -NH₂ | 1.2 - 1.8 |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -C₆H₅ | 3.0 |
| -t-C₄H₉ | >4.5 |
Data sourced from multiple chemical references, including libretexts.orgmasterorganicchemistry.comubc.ca. The A-value for the aminomethyl group (-CH₂NH₂) is expected to be similar to or slightly larger than that of the amino (-NH₂) group due to the added methylene (B1212753) spacer.
In the specific case of This compound , the conformational analysis involves considering both aminomethyl groups simultaneously. For any 1,4-disubstituted cyclohexane, the cis isomer is characterized by having one substituent in an axial position and the other in an equatorial position (axial, equatorial). libretexts.orgyoutube.com
When the cyclohexane ring of this compound undergoes a "ring flip," it converts to an alternative chair conformation. In this process, the axial aminomethyl group becomes equatorial, and the equatorial aminomethyl group becomes axial. spcmc.ac.in
| Conformer | C1-Substituent Position | C4-Substituent Position | Relative Stability |
|---|---|---|---|
| Chair Conformation A | Axial | Equatorial | Equivalent to B |
| Chair Conformation B (after ring flip) | Equatorial | Axial | Equivalent to A |
Since the two substituents are identical (-CH₂NH₂), the two resulting chair conformations are degenerate, meaning they have the exact same energy level. libretexts.org The steric strain experienced by one axial aminomethyl group in the first conformer is identical to the steric strain in the ring-flipped conformer. Consequently, neither conformation is more stable than the other, and the compound exists as a rapidly interconverting mixture of these two equivalent chair forms in equal proportion at equilibrium.
Reactivity and Reaction Mechanisms of Cis 1,4 Bis Aminomethyl Cyclohexane
Nucleophilic Reactivity of the Aminomethyl Functionalities
The primary amine groups of cis-1,4-bis(aminomethyl)cyclohexane are nucleophilic due to the lone pair of electrons on the nitrogen atoms. These functionalities readily participate in reactions with a variety of electrophiles. The nucleophilicity of the amine is a fundamental aspect of its chemistry, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The aminomethyl groups can undergo SN2 reactions with alkyl halides, where the amine acts as the nucleophile, displacing the halide and forming a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. The reaction proceeds through a standard SN2 mechanism, involving the backside attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide. The reaction of other aminocyclohexane derivatives, such as in the context of substitution reactions on the cyclohexane (B81311) ring, can be influenced by the conformation of the ring, with axial leaving groups generally being more reactive in SN2 displacements. libretexts.org
Furthermore, the aminomethyl groups can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through nucleophilic addition to the carbonyl carbon, followed by dehydration. These imines can be further reduced to form stable secondary amines. The formation of Schiff base complexes with metals like copper has been reported for related triaminocyclohexane ligands. nih.gov The reactivity of the aminomethyl groups is also central to the synthesis of acyclic diaminocarbene (ADC) complexes, where the amine undergoes nucleophilic attack on a metal-bound isocyanide. rsc.orgresearchgate.net
The table below summarizes some of the common nucleophilic reactions involving the aminomethyl groups.
| Reactive Partner (Electrophile) | Product Type | Reaction Description |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic substitution (SN2) |
| Aldehyde (R-CHO) / Ketone (R₂C=O) | Imine (Schiff Base) | Nucleophilic addition-elimination |
| Acyl Chloride (R-COCl) / Acid Anhydride ((RCO)₂O) | Amide | Nucleophilic acyl substitution |
| Isocyanate (R-NCO) / Isothiocyanate (R-NCS) | Urea / Thiourea | Nucleophilic addition |
| Epoxide | β-Amino alcohol | Ring-opening via SN2 attack |
Protonation Mechanisms and Amine Basicity Studies
The basicity of the amine groups in this compound is a key characteristic, influencing its behavior in solution and its ability to form salts and coordinate with metal ions. The basicity is quantified by the pKₐ values of its conjugate acid. As a diamine, it exhibits two protonation constants (K₁ and K₂), corresponding to the stepwise protonation of the two amine functionalities. mnstate.edu
The protonation equilibria can be represented as follows:
H₂N-CH₂-C₆H₁₀-CH₂-NH₂ + H⁺ ⇌ H₃N⁺-CH₂-C₆H₁₀-CH₂-NH₂ (K₁) H₃N⁺-CH₂-C₆H₁₀-CH₂-NH₂ + H⁺ ⇌ H₃N⁺-CH₂-C₆H₁₀-CH₂-NH₃⁺ (K₂)
The relative values of K₁ and K₂ are influenced by the electrostatic repulsion between the two positively charged ammonium groups in the diprotonated species.
The protonation constants of diamines like this compound can be experimentally determined using potentiometric titration. mnstate.eduresearchgate.net In this method, a solution of the diamine is titrated with a strong acid, and the pH is monitored. The resulting titration curve shows two equivalence points, from which the pKₐ values can be calculated. The half-equivalence points on the titration curve correspond to the pH values where the concentrations of the protonated and unprotonated forms of each amine group are equal, thus providing the pKₐ values. mnstate.edu For other diamines, studies have shown that the solvent composition can significantly affect the protonation constants. researchgate.net The protonation states of related metal-oxo complexes have been successfully characterized using X-ray absorption spectroscopy. nih.gov
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for studying protonation equilibria and mechanisms. These methods can provide detailed insights into the structures and energies of the different protonation states of a molecule. For chiral diamines, computational studies have been used to understand the enantioselectivity of deprotonation reactions, which are closely related to protonation equilibria. acs.org Constant pH molecular dynamics (CPHMD) simulations are another computational approach that can be used to study the conformational space of molecules as a function of pH and protonation state. nih.gov While specific DFT studies on this compound were not found, the methodologies applied to similar diamines and polyamines are directly applicable. Such studies would involve calculating the geometries and energies of the neutral, monoprotonated, and diprotonated forms of the molecule to determine the protonation energies and pKₐ values.
Complexation Behavior with Transition Metal Ions
The two aminomethyl groups of this compound make it an excellent chelating ligand for a variety of transition metal ions. The cis stereochemistry allows both amine groups to coordinate to a single metal center, forming a stable chelate ring. This bidentate coordination is a common feature in the coordination chemistry of this ligand.
The formation of complexes with transition metals is driven by the donation of the lone pair of electrons from the nitrogen atoms to the empty d-orbitals of the metal ion. The stability and structure of the resulting complexes depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the solvent, and the presence of other ligands.
Studies on related aminocyclohexane ligands have shown the formation of complexes with a range of transition metals. For example, cis,cis-1,3,5-triaminocyclohexane has been used to synthesize copper(I) complexes that can bind carbon monoxide. nih.gov The complexation of various diamines with transition metals in different solvent systems has also been investigated. researchgate.net The formation of complexes with alkali metals like lithium and sodium has also been demonstrated with related diamine bis(phenolate) ligands. nih.gov
The table below provides examples of transition metal complexes that could be formed with this compound, based on the known coordination chemistry of similar diamine ligands.
| Transition Metal Ion | Potential Complex Geometry | Potential Application/Research Area |
| Copper(II) | Square planar or distorted octahedral | Catalysis, materials science |
| Nickel(II) | Square planar or octahedral | Catalysis, coordination chemistry studies |
| Palladium(II) | Square planar | Catalysis, synthesis of advanced materials nih.gov |
| Platinum(II) | Square planar | Anticancer agents, materials science |
| Cobalt(II)/(III) | Tetrahedral or octahedral | Catalysis, bioinorganic chemistry models |
| Zinc(II) | Tetrahedral | Lewis acid catalysis, fluorescent sensors |
| Rhodium(III) | Octahedral | Homogeneous catalysis |
| Ruthenium(II)/(III) | Octahedral | Photochemistry, catalysis uci.edu |
Applications in Polymer Science and Advanced Materials Engineering
Utilization as a Monomer in Polymer Synthesis
The bifunctional nature of cis-1,4-bis(aminomethyl)cyclohexane, with its two primary amine groups, makes it an ideal monomer for step-growth polymerization. It readily reacts with other difunctional monomers, such as diacids, dianhydrides, and diisocyanates, to form long-chain polymers. This diamine is a valuable component in the production of high-performance polymers due to the properties conferred by its alicyclic structure.
Polyamides Derived from this compound
Polyamides, a major class of engineering thermoplastics, can be synthesized using this compound as the diamine monomer. These polymers are formed through the condensation reaction of the diamine with dicarboxylic acids or their derivatives. The incorporation of the cyclohexane (B81311) ring into the polymer backbone introduces rigidity and can lead to materials with high melting points and good thermal stability. Research has shown that polyamides derived from 1,4-bis(aminomethyl)cyclohexane exhibit interesting crystalline structures and thermal properties. acs.org The stereochemistry of the diamine, whether cis or trans, plays a significant role in the polymer's ability to crystallize and in its ultimate physical properties. acs.org
Polyimides Incorporating this compound Moieties
Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. While aromatic diamines are more commonly used, cycloaliphatic diamines like this compound can be incorporated to modify the properties of the resulting polyimides. tcichemicals.com Using this diamine can lead to polyimides with improved solubility and processability, as the non-planar cyclohexane ring disrupts the chain packing that often renders aromatic polyimides intractable. For instance, novel polyimides have been synthesized from dianhydrides with a cyclohexane structure, which can influence the polymer's glass transition temperature and mechanical properties like tensile strength and modulus. researchgate.net
Polyurethanes and Other Polymeric Systems
In the field of polyurethanes, this compound can be used as a chain extender. google.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segments of polyurethane elastomers. The structure of the chain extender significantly affects the morphology and properties of the final material. The use of 1,4-bis(aminomethyl)cyclohexane, often as a cis/trans mixture, in the synthesis of polyurethane-ureas can result in materials with high melting points and good thermal stability. google.com The corresponding diisocyanate, bis(isocyanatomethyl)cyclohexane, is also a key monomer in polyurethane synthesis, where the cis/trans isomer ratio influences the properties of the resulting elastomers. google.comepo.org
Influence of cis-Stereochemistry on Polymer Properties and Performance
The spatial arrangement of the aminomethyl groups in this compound has a profound impact on the macroscopic properties of the polymers it forms. The cis configuration, where both functional groups are on the same side of the cyclohexane ring, leads to a kinked, non-linear polymer chain. This contrasts with the more linear chain that would result from the trans-isomer.
Thermal Properties and Glass Transition Temperatures of cis-Isomer-Containing Polymers
The cis-isomer's introduction of a non-linear structure into the polymer backbone generally leads to a lower glass transition temperature (Tg) compared to polymers made with the corresponding trans-isomer. This is because the kinked chains cannot pack as efficiently, resulting in more free volume and greater segmental mobility at lower temperatures. For example, in polyimides, the incorporation of a cis-cyclohexane moiety can disrupt the regular chain packing, leading to lower Tg values compared to their more rigid, linear counterparts. researchgate.net Research on polyimides derived from isomeric dianhydrides has shown that the cis configuration results in polymers with lower glass transition temperatures. researchgate.net
Crystallinity and Morphology of Polymers
The stereochemistry of the diamine monomer is a critical factor in determining the crystallinity and morphology of the resulting polymers. The less regular, kinked structure of polymers derived from this compound can hinder the ability of the polymer chains to pack into a highly ordered crystalline lattice. This often results in polymers with lower degrees of crystallinity or even completely amorphous structures. In contrast, the more linear and symmetrical chains formed from the trans-isomer can pack more readily, leading to higher crystallinity. Studies on polyamides have demonstrated the significant role of cis-trans isomerism on the crystalline structure and thermal properties of the polymers. acs.org The morphology of polyurethanes is also heavily influenced by the isomer ratio of the diisocyanate or chain extender, which affects the microphase separation of the hard and soft segments. researchgate.net
Mechanical Properties and Film Characteristics
The incorporation of this compound into polymer backbones, particularly in polyamides and polyimides, has a notable impact on their mechanical properties and the characteristics of films cast from these materials. The non-linear structure of the cis isomer disrupts the regular packing of polymer chains, which can lead to a decrease in crystallinity and an increase in flexibility compared to polymers synthesized with its linear trans counterpart.
Research on polyamides synthesized from a mixture of cis- and trans-1,4-bis(aminomethyl)cyclohexane has demonstrated the potential for creating materials with a desirable balance of strength and ductility. For instance, certain polyamides incorporating this diamine have been reported to exhibit high tensile strength, often exceeding 4000 psi, combined with impressive elongations greater than 200%. google.com In a study of polyamides based on a similar cyclohexane-containing diamine, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, flexible and tough films were produced with tensile strengths ranging from 89 to 104 MPa. researchgate.net
The flexibility imparted by the cis isomer can be advantageous in applications requiring materials that can withstand bending and flexing without failure. Films made from these polymers are often characterized as being tough and flexible. This is a direct result of the molecular architecture, where the this compound units introduce kinks in the polymer chain, preventing the formation of a highly rigid, crystalline structure.
| Property | Value | Polymer System |
| Tensile Strength | > 4000 psi | Polyamide with mixed cis/trans-1,4-bis(aminomethyl)cyclohexane |
| Elongation | > 200% | Polyamide with mixed cis/trans-1,4-bis(aminomethyl)cyclohexane |
| Tensile Strength | 89 - 104 MPa | Polyamide with 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane |
Optical Transparency and Refractive Index Modulation in Polymers
The use of this compound in the synthesis of polymers can lead to materials with excellent optical properties, including high transparency and the ability to modulate the refractive index. The amorphous nature of polymers containing the cis isomer, resulting from the disruption of chain packing, is a key factor in achieving high optical clarity. Crystalline domains in polymers can scatter light, leading to opacity, so the reduction in crystallinity promoted by the cis-diamine helps to produce transparent materials.
Polyamides and polyimides synthesized with alicyclic diamines, including 1,4-bis(aminomethyl)cyclohexane, are known for their potential to form crystal-clear materials. This high transparency is particularly valuable for applications such as optical lenses, coatings, and transparent films.
The refractive index of polymers is another critical property that can be influenced by the incorporation of this compound. For a mixture of cis- and trans-1,4-bis(aminomethyl)cyclohexane, a refractive index of 1.49 has been reported. The specific isomer composition can influence the final refractive index of the polymer. The ability to control the refractive index is important in the design of optical components like waveguides and anti-reflective coatings.
| Property | Value | Compound/Polymer System |
| Optical Property | Crystal-clear | Polyamides with 1,4-bis(aminomethyl)cyclohexane |
| Refractive Index | 1.49 | Mixture of cis/trans-1,4-bis(aminomethyl)cyclohexane |
Cross-linking and Network Formation in Polymeric Matrices
This compound serves as an effective cross-linking agent, also known as a curing agent or hardener, in the formation of thermosetting polymer networks, most notably in epoxy resin systems. The two primary amine groups at either end of the molecule are highly reactive towards the epoxide rings of epoxy resins.
When mixed with an epoxy prepolymer, this compound initiates a polyaddition reaction. Each amine group can react with two epoxy groups, leading to the formation of a highly cross-linked, three-dimensional network. This network structure is responsible for the excellent mechanical strength, chemical resistance, and thermal stability of cured epoxy resins.
The curing process, or network formation, is a critical step that determines the final properties of the thermoset material. The kinetics of this reaction, including the rate of cure and the activation energy, are influenced by the structure of the curing agent. The use of this compound as a curing agent can lead to a fast curing process. The resulting cured epoxy products can exhibit a high glass transition temperature (Tg), which is a measure of the material's thermal stability.
The choice of the cis isomer specifically can influence the final network architecture and properties. The bent structure of the cis-diamine, in contrast to the linear trans isomer, can affect the cross-link density and the flexibility of the resulting network. This allows for the tailoring of the final properties of the cured epoxy material to meet the demands of specific applications, such as coatings, adhesives, and composites in the automotive and aerospace industries.
Development of Novel Biocompatible Materials Using this compound
The development of biocompatible materials is a rapidly growing field, with a high demand for polymers that can be used in medical devices, drug delivery systems, and tissue engineering scaffolds. Aliphatic diamines are often preferred over their aromatic counterparts for the synthesis of biocompatible polymers due to the lower potential for toxicity of their degradation products. This compound, as an aliphatic diamine, is a promising building block for the creation of novel biocompatible materials. tcichemicals.com
Its use has been explored in the synthesis of biocompatible polyurethanes. tcichemicals.com In these materials, the diamine can be used as a chain extender to react with a diisocyanate and a polyol. The resulting polyurethanes can be designed to have a wide range of mechanical properties, from soft and flexible to rigid and strong, making them suitable for various biomedical applications.
The biocompatibility of a material is its ability to perform its desired function without eliciting any undesirable local or systemic effects in the host. For polymers, this means that the material itself, as well as any potential degradation products, should not be cytotoxic, immunogenic, or cause an inflammatory response. Research into polyurethanes synthesized from aliphatic diisocyanates and diamines has shown promising results in terms of biocompatibility. These materials have been found to be non-cytotoxic and support cell growth, making them good candidates for use in biomedical implants.
The incorporation of the flexible, non-linear this compound moiety can also influence the degradation rate and the mechanical properties of the resulting biocompatible polymer, allowing for the design of materials that are tailored for specific applications, such as biodegradable scaffolds for tissue regeneration.
Role in Medicinal Chemistry and Pharmaceutical Scaffold Design
cis-1,4-Bis(aminomethyl)cyclohexane as a Core Scaffold for Bioactive Molecules
The this compound moiety serves as a fundamental building block in the design of novel therapeutic agents. Its cyclohexane (B81311) core provides a conformationally constrained framework, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. The two primary amine groups, positioned in a cis configuration, offer readily available points for chemical modification, allowing for the attachment of various pharmacophores. This diamine can act as a bidentate ligand in the formation of metal complexes, most notably platinum-based anticancer agents. Furthermore, it can be incorporated into larger organic molecules to explore a range of therapeutic areas, including antimycobacterial agents. The defined stereochemistry of the scaffold is instrumental in developing structure-activity relationships, guiding the design of compounds with improved potency and selectivity.
Synthesis of Platinum(II) Complexes for Antitumor Activity
The synthesis of platinum(II) complexes incorporating diamine ligands like this compound is a significant area of research aimed at developing novel antitumor drugs with improved efficacy and reduced side effects compared to cisplatin. The general synthetic strategy involves the reaction of a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the diamine ligand. nih.gov
The process typically begins with the formation of an aqueous solution of K₂[PtCl₄], to which the this compound ligand is added. core.ac.uk The reaction leads to the displacement of two chloride ligands by the two amine groups of the cyclohexane derivative, forming a stable chelate ring with the platinum center. The resulting complex, featuring a cis-geometry which is often crucial for anticancer activity, can then be isolated and purified. researchgate.net Variations in this synthetic route allow for the introduction of different leaving groups (other than chloride) to modulate the reactivity and solubility of the final complex. For instance, reacting the intermediate diaqua complex with carboxylates can yield platinum(IV) complexes with axial carboxylato ligands. nih.govdntb.gov.ua
Structure-Activity Relationships in this compound-Derived Platinum Complexes
The therapeutic potential of platinum complexes derived from cyclohexane diamines is heavily influenced by their molecular structure. Research has established clear structure-activity relationships (SAR) that guide the design of more effective anticancer agents.
Key structural factors influencing activity include:
Stereochemistry : The spatial arrangement of the ligands is critical. Complexes with cis-diamine ligands are generally active, while their trans counterparts are often inactive. nih.gov In studies using the related cyclohexane-1,2-diamine, trans isomers displayed higher in vitro potency than the corresponding cis isomer in certain cell lines. researchgate.net
Leaving Groups : The nature of the leaving groups (e.g., chloride, iodide, carboxylate) affects the complex's reactivity and its rate of aquation in the biological environment, which is a necessary step for DNA binding. Dichloro complexes have shown better activity than diiodo complexes, potentially due to greater metabolic stability. nih.gov
Hydrophobicity : Increasing the hydrophobicity of the complex can lead to enhanced antiproliferative activity. For example, methoxylated complexes have demonstrated better activity than their hydroxylated analogs. nih.gov
| Structural Feature | Impact on Antitumor Activity | Reference Example |
|---|---|---|
| Ligand Stereochemistry | cis-geometry of the non-leaving amine ligands is generally required for activity. | Active platinum compounds typically possess two cis amine ligands. nih.gov |
| Leaving Group | Affects reactivity and metabolic stability. Dichloro complexes are often more active than diiodo complexes. | Dichloro complexes 12 and 13 showed better activities than diiodo analogues. nih.gov |
| Hydrophobicity | Increased hydrophobicity can correlate with higher cytotoxicity. | Methoxylated complexes showed better activity than hydroxylated ones. nih.gov |
| Amine Substituents | Minor changes can dramatically alter the therapeutic index and toxicity. | Relatively minor structural changes in the amine can lead to major changes in therapeutic index. nih.gov |
DNA Interaction Studies of Platinum-Based Derivatives
The primary mechanism of action for platinum-based anticancer drugs is their interaction with DNA. frontiersin.org Upon entering a cell, the leaving groups of the platinum complex are displaced by water molecules in a process called aquation. core.ac.uk The resulting positively charged aqua species is a potent electrophile that binds covalently to DNA, primarily at the N7 position of purine bases like guanine and adenine. frontiersin.org
These interactions lead to the formation of several types of DNA adducts:
Intrastrand Crosslinks : These are the most common type of lesion (accounting for 90-95% of adducts), where the platinum atom links two adjacent bases on the same DNA strand. frontiersin.org
Interstrand Crosslinks : These are less frequent but highly cytotoxic lesions where the platinum atom connects two bases on opposite DNA strands. frontiersin.orgnih.gov
Mono-adducts : A single platinum-DNA bond. frontiersin.org
The formation of these adducts, particularly the crosslinks, introduces significant distortions in the DNA double helix. This damage obstructs critical cellular processes such as DNA replication and transcription, ultimately triggering signaling pathways that lead to programmed cell death (apoptosis). nih.govnih.gov Techniques like circular dichroism, electrophoresis, and atomic force microscopy are used to study these DNA-platinum interactions and the resulting structural changes. nih.gov
Cytotoxicity Mechanisms in Cancer Cell Lines
The DNA damage induced by platinum complexes triggers a cascade of cellular events that culminate in cell death. The cytotoxicity of these compounds is evaluated in various cancer cell lines, and the mechanism can differ depending on the specific complex and cell type.
The primary mechanism of cell killing is the induction of apoptosis. nih.gov The DNA lesions formed by the platinum adducts are recognized by the cell's DNA damage response machinery. If the damage is too extensive to be repaired, the cell initiates apoptosis. However, some platinum complexes can induce other forms of cell death, such as necrosis. nih.gov For example, studies have shown that certain aromatic and lipophilic platinum derivatives preferentially induce necrosis over apoptosis. nih.gov
Furthermore, the cytotoxic events may begin at the plasma membrane. frontiersin.org Cisplatin and its analogs can interact directly with membrane lipids and proteins, altering the membrane's structure and fluidity. These changes can impact signaling pathways that contribute to cell death. frontiersin.org A significant challenge in platinum-based chemotherapy is drug resistance. Some cancer cells can develop resistance by various mechanisms, including reduced drug uptake, increased drug efflux, or enhanced DNA repair capabilities. frontiersin.org Notably, certain bis(platinum) complexes derived from diamine linkers have demonstrated efficacy in cell lines that are resistant to both cisplatin and its 1,2-diaminocyclohexane analogues. nih.gov
Development of Antimycobacterial Agents from this compound Derivatives
Beyond cancer chemotherapy, derivatives of cyclohexane diamines are being explored for their potential as antimycobacterial agents. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new classes of therapeutic agents.
In this context, cyclohexane diamine scaffolds have been used to synthesize novel compounds with activity against M. tuberculosis. For instance, a library of symmetrical trans-cyclohexane-1,4-diamine derivatives was synthesized and evaluated. Several of these compounds, particularly those with a para-substituted aromatic ring, exhibited inhibitory activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µM. researchgate.net The most potent compound in this series featured an isopropyl group substitution. researchgate.net While this research utilized the trans-isomer, it highlights the potential of the cyclohexane diamine framework as a scaffold for developing new antitubercular drugs. Other research has identified 1,3-thiazine derivatives as potential lead compounds, demonstrating the broad applicability of various heterocyclic systems in the search for new antimycobacterial agents. nih.gov
| Compound Series | Target Organism | Key Finding |
|---|---|---|
| Symmetrical trans-cyclohexane-1,4-diamine derivatives | Mycobacterium tuberculosis H37Rv | A derivative with a para-isopropyl substitution was the most potent, with an MIC of 12.5 µM. researchgate.net |
| 5,6-dihydro-4H-1,3-thiazine derivatives | Mycobacterium tuberculosis H37Rv | Compound 3a showed 97% inhibition at a concentration of 6.25 µg/ml, suggesting potential as a lead compound. nih.gov |
Design of Chiral Diamine Building Blocks for Drug Discovery
The use of chiral building blocks is a cornerstone of modern drug discovery, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. While this compound is an achiral molecule, the broader class of substituted cyclohexane diamines represents a rich source of chiral scaffolds.
The synthesis of enantiomerically pure diamine ligands is crucial for developing stereospecific drugs. For example, the widely used anticancer drug oxaliplatin utilizes the trans-R,R-1,2-diaminocyclohexane ligand. Studies comparing platinum complexes with different isomers of cyclohexane-1,2-diamine have shown that stereoisomerism has a profound effect on cytotoxicity. researchgate.net In one study, the trans-R,R isomer was the most active, followed by the trans-S,S isomer, with the cis isomer being the least active against the tested ovarian carcinoma cell line. researchgate.net This demonstrates the importance of controlling the absolute stereochemistry of the diamine ligand to optimize pharmacological activity. The principles derived from these studies underscore the potential of using chiral cyclohexane-based diamines, including derivatives of the this compound scaffold, as key components in the rational design of new therapeutic agents.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to determining the electronic structure and predicting various molecular properties of cis-1,4-Bis(aminomethyl)cyclohexane. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework for understanding its chemical nature.
Electronic Structure: These calculations can map the electron density distribution, identifying regions of high and low electron density. For this compound, the primary regions of high electron density are expected around the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. This has significant implications for the molecule's basicity and nucleophilicity.
Molecular Orbitals: Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the amino groups, indicating these are the likely sites for electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.
Molecular Properties: A range of molecular properties can be predicted. These include dipole moment, polarizability, and spectroscopic properties like vibrational frequencies (IR and Raman spectra). While ab initio methods are highly accurate, they are computationally intensive. arxiv.org DFT has become a widely used tool as it offers a good balance between accuracy and computational cost for studying chemical systems. escholarship.orgresearchgate.net
Table 1: Predicted Molecular Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic for this compound | Significance |
|---|---|---|
| HOMO Localization | Primarily on the nitrogen atoms of the aminomethyl groups | Indicates the sites of nucleophilicity and susceptibility to electrophilic attack. |
| Electron Density | High density around nitrogen atoms | Contributes to the molecule's basicity and hydrogen bonding capability. |
| Dipole Moment | Non-zero due to the cis conformation | Influences intermolecular interactions and solubility. |
| Vibrational Frequencies | Characteristic N-H and C-H stretching and bending modes | Allows for theoretical prediction and interpretation of experimental IR and Raman spectra. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD is particularly useful for conformational analysis and understanding how the molecule interacts with its environment. nih.gov
The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation. nih.gov In the cis isomer of 1,4-disubstituted cyclohexanes, one substituent must be in an axial position while the other is in an equatorial position. utexas.edu Through a process called ring flipping, the axial substituent becomes equatorial and vice-versa.
MD simulations can model this dynamic process, revealing the energy barriers between different conformations. For this compound, the chair conformation with one axial and one equatorial aminomethyl group is the most stable. The simulation can track the transitions between the two equivalent chair forms. nih.gov The presence of the aminomethyl groups can also influence the preference for twist-boat conformations, although these are generally less stable than the chair form. nih.gov
Furthermore, MD simulations can elucidate intermolecular interactions. By simulating multiple molecules, one can observe how they interact with each other and with solvent molecules. The amino groups are capable of forming strong hydrogen bonds, which would be a dominant intermolecular force dictating the bulk properties of the substance.
Table 2: Conformational States of this compound
| Conformation | Substituent Orientations | Relative Stability |
|---|---|---|
| Chair 1 | One aminomethyl group axial, one equatorial | Most Stable |
| Chair 2 | (After ring flip) Original axial group becomes equatorial, original equatorial group becomes axial | Equally Stable to Chair 1 |
| Twist-Boat | Various non-chair arrangements | Less stable than chair conformations; acts as an intermediate during ring flip. nih.gov |
Prediction of Reactivity and Reaction Pathways for this compound
Computational methods can be employed to predict the reactivity of this compound and to map out potential reaction pathways. The presence of two primary amine groups is the defining feature of its reactivity.
Nucleophilic Reactions: As indicated by electronic structure calculations, the nitrogen atoms are nucleophilic. Theoretical models can predict the outcomes of reactions with electrophiles. For instance, this compound is used as an epoxy resin curing agent, where the amine groups react with epoxide rings in a nucleophilic ring-opening reaction. wikipedia.org Computational chemistry can model the transition states and activation energies for such reactions, providing insights into reaction rates and mechanisms.
Acidity and Basicity: The pKa values can be computationally estimated, quantifying the basicity of the amino groups.
Reaction Pathway Modeling: For more complex reactions, computational tools can map the potential energy surface, identifying the lowest energy pathways from reactants to products. This is crucial for understanding reaction mechanisms and predicting major and minor products. While specific studies on this molecule are not abundant, the principles of transition-state theory combined with quantum chemical calculations provide a robust framework for predicting its chemical behavior. beilstein-journals.org
Structure-Property Relationship Modeling for Derivatives
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of new molecules based on their chemical structure. For derivatives of this compound, these models can accelerate the discovery of new materials with desired characteristics.
The process involves creating a dataset of known derivatives and their measured properties (e.g., binding affinity, cytotoxicity, polymer characteristics). Molecular descriptors, which are numerical representations of the molecule's structure, are then calculated. These descriptors can include steric, electronic, and topological parameters. Statistical methods are then used to build a mathematical model that correlates the descriptors with the observed property.
For example, if one were to design new platinum-based anticancer agents using derivatives of this diamine as a ligand, QSAR models could be developed. nih.gov By systematically modifying the structure (e.g., adding substituents to the cyclohexane ring or the amino groups) and calculating the resulting descriptors, the model could predict the cytotoxicity of novel, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cis-1,4-di-tert-butylcyclohexane |
| 1,2-bis(aminomethyl)cyclohexane |
| 1,3-bis(aminomethyl)cyclohexane |
| cis,cis-1,3,5-triaminocyclohexane |
Derivatization Strategies and Functionalization
Targeted Functionalization of Amine Groups for Diverse Applications
The presence of two primary amine groups on the cis-1,4-Bis(aminomethyl)cyclohexane scaffold allows for a multitude of functionalization reactions, enabling the synthesis of a wide array of derivatives with tailored properties. These reactions primarily target the nucleophilic nature of the amine nitrogen, allowing for the introduction of various functional groups through reactions such as acylation, alkylation, and arylation.
One of the most significant applications of this targeted functionalization is in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The reaction of this compound with dicarboxylic acids or their derivatives, such as diacid chlorides, leads to the formation of polyamides with specific stereochemistry imparted by the cis-conformation of the cyclohexane (B81311) ring. This condensation polymerization proceeds through the nucleophilic attack of the amine groups on the carbonyl carbon of the dicarboxylic acid derivative, resulting in the formation of an amide bond and the elimination of a small molecule, such as water or hydrogen chloride. youtube.com The properties of the resulting polyamide, such as its melting point, solubility, and thermal stability, are influenced by the nature of the dicarboxylic acid used.
Beyond polymerization, the amine groups can be selectively functionalized to introduce a variety of other functionalities. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov This allows for the introduction of alkyl chains of varying lengths and branching, which can be used to tune the solubility and steric properties of the resulting molecule. Similarly, N-acylation with acid chlorides or anhydrides can introduce a wide range of acyl groups, providing another avenue for modifying the chemical and physical properties of the parent compound.
Formation of Schiff Bases and Other Cycloadducts
The reaction of primary amines with carbonyl compounds to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. This compound, with its two primary amine functionalities, can readily undergo condensation with two equivalents of an aldehyde or ketone to form a bis-Schiff base. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and involves the initial formation of a hemiaminal intermediate, followed by dehydration to yield the stable imine. researchgate.netnih.gov
The resulting bis-Schiff bases are versatile compounds in their own right, often exhibiting interesting coordination properties with metal ions due to the presence of the imine nitrogen atoms. The specific aldehyde or ketone used in the synthesis will determine the nature of the substituents on the imine carbon, thereby influencing the steric and electronic properties of the resulting ligand.
Furthermore, the imine functionalities within the bis-Schiff bases derived from this compound can participate in various cycloaddition reactions. For instance, imines can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings. nih.gov They can also undergo [2+2] cycloadditions with ketenes or other suitable partners to form four-membered rings. These cycloaddition reactions provide a powerful tool for the construction of complex polycyclic structures with defined stereochemistry, leveraging the fixed orientation of the imine groups on the cyclohexane backbone.
Analytical Derivatization for Chromatographic and Spectrometric Analysis
The analysis of this compound, particularly in complex matrices, often requires derivatization to enhance its detectability by chromatographic and spectrometric techniques. As a small, non-chromophoric, and highly polar molecule, its direct analysis by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging.
Pre-column derivatization is a common strategy to overcome these limitations. This involves reacting the amine groups with a reagent that introduces a chromophore or fluorophore into the molecule. For HPLC analysis with UV-Vis detection, reagents such as dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) can be used. Dabsyl chloride reacts with primary and secondary amines to form brightly colored sulfonamides that can be easily detected in the visible region of the spectrum. nih.gov
For more sensitive fluorescence detection, reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and fluorescamine (B152294) are frequently employed. Dansyl chloride reacts with the primary amine groups of this compound to produce highly fluorescent derivatives. nih.gov Fluorescamine is another excellent derivatizing agent that reacts specifically with primary amines to form fluorescent pyrrolinone products. These derivatization methods significantly lower the detection limits, allowing for the quantification of trace amounts of this compound in various samples. science.govresearchgate.net
Gas chromatography (GC) can also be utilized for the analysis of this compound, often after derivatization to increase its volatility and improve peak shape. Derivatization with silylating agents or by forming Schiff bases with suitable aldehydes can make the compound more amenable to GC analysis. google.comavantorsciences.com
Synthesis of Specialized Ligands and Reagents Utilizing this compound
The well-defined stereochemistry and the presence of two reactive amine groups make this compound an excellent scaffold for the synthesis of specialized ligands and reagents with unique properties and applications.
One important class of ligands that can be synthesized from this diamine is macrocyclic polyamines. These are large cyclic molecules containing multiple nitrogen atoms. The synthesis of macrocycles often involves the reaction of a diamine, such as this compound, with a di-electrophile, such as a dihalide or a ditosylate, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.govnih.gov The resulting macrocyclic ligands can form stable complexes with a variety of metal ions, with the selectivity and stability of the complexes being influenced by the size of the macrocyclic cavity and the nature of the donor atoms. These metal complexes have applications in areas such as catalysis, medical imaging (as contrast agents), and as sensors for specific ions or molecules. bgu.ac.il
Furthermore, this compound can be used as a building block for the construction of more complex, multidentate ligands. By reacting the amine groups with appropriate reagents, additional donor arms can be introduced, leading to the formation of ligands with higher coordination numbers. These ligands can be designed to selectively bind to specific metal ions, finding use in areas such as solvent extraction, hydrometallurgy, and the design of catalysts for specific chemical transformations.
The rigid cis-conformation of the cyclohexane ring can also be exploited in the design of chiral ligands for asymmetric catalysis. Although this compound itself is achiral, it can be used as a scaffold to which chiral moieties are attached, leading to the formation of chiral ligands that can induce stereoselectivity in chemical reactions.
Finally, this compound has been explored as a linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The use of this compound as a linker can lead to the formation of MOFs with specific pore sizes and functionalities, which can be utilized for applications such as gas storage, separation, and catalysis. nih.gov
Emerging Research Areas and Future Perspectives
Integration in Supramolecular Chemistry and Host-Guest Systems
The defined spatial orientation of the amino groups in cis-1,4-Bis(aminomethyl)cyclohexane makes it an attractive building block for the construction of complex supramolecular architectures. In supramolecular chemistry, non-covalent interactions are utilized to design and synthesize large, well-organized structures from smaller molecular components. The cis isomer is particularly suited for creating macrocycles and cages designed to encapsulate guest molecules.
The two amine groups can act as hydrogen bond donors, pre-organized to converge on a single point, making them ideal for binding anionic or neutral electron-rich guest species. This pre-organization can lead to higher association constants and greater selectivity in host-guest systems compared to more flexible linear diamines. While specific research on host-guest systems exclusively utilizing this compound is still an area of active development, the principles are well-established with analogous structures. For instance, related tripodal cyclohexane (B81311) derivatives have been shown to be effective in binding anions and forming gels. nih.gov
Future research is anticipated to focus on the synthesis of novel macrocyclic hosts derived from this diamine. Such hosts could find applications in areas like molecular sensing, where the binding of a specific guest molecule triggers a measurable signal, or in drug delivery, where a therapeutic agent is encapsulated and released under specific conditions. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with tailored pore sizes and functionalities, suitable for gas storage and separation.
Application in Catalysis and Asymmetric Synthesis
The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. The C2-symmetric nature of this compound, once derivatized with chiral auxiliaries, makes it a promising candidate for the development of novel ligands for transition metal catalysts.
The diamine backbone can be readily functionalized to create a variety of ligand types, including salen-type ligands, phosphine-amine ligands, and other multidentate coordinating agents. These ligands can then be complexed with metals such as rhodium, iridium, or palladium to catalyze a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. nih.govmdpi.comresearchgate.netrsc.org While the direct application of ligands derived from this compound in asymmetric catalysis is a nascent field, the success of other chiral diamines provides a strong impetus for its exploration.
The potential for this compound in catalysis is highlighted by research into related chiral aminophosphine (B1255530) ligands, which have shown promise in rhodium-catalyzed asymmetric hydroformylation. nih.govrsc.org Future work will likely involve the synthesis and screening of a library of chiral ligands derived from this compound to identify catalysts with high enantioselectivity and broad substrate scope. The rigid cyclohexane backbone is expected to impart a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol.
Advanced Biomaterials Development and Biomedical Engineering Applications
The properties of polymers are highly dependent on the stereochemistry of their monomeric units. Polyamides derived from 1,4-bis(aminomethyl)cyclohexane are of particular interest due to their potential for creating materials with high thermal stability and specific mechanical properties. The use of the cis isomer, in particular, can lead to polymers with distinct characteristics compared to those made from the trans isomer or a mixture of isomers.
Research has shown that the cis-trans isomer ratio in polyamides derived from 1,4-bis(aminomethyl)cyclohexane significantly affects the polymer's crystalline structure and thermal properties. acs.org Polyamides prepared from this compound can exhibit different melting points, glass transition temperatures, and mechanical strengths compared to their trans-based counterparts. google.com This allows for the fine-tuning of material properties for specific applications.
In the realm of biomedical engineering, polyamides based on this diamine could be explored for applications such as drug delivery vehicles, tissue engineering scaffolds, and medical implants. The biocompatibility of such polyamides would be a key area of investigation. The ability to control the polymer's properties through the stereochemistry of the diamine monomer is a significant advantage in the design of advanced biomaterials. For instance, a patent describes polyamides derived from cyclohexanebis(methylamines) that possess excellent properties for various applications. google.com
| Property | Influence of Isomer Configuration | Potential Biomedical Application |
| Crystallinity | The cis-isomer can disrupt the packing of polymer chains, leading to lower crystallinity compared to the trans-isomer. | Control of degradation rate in biodegradable polymers. |
| Melting Point | Polyamides from the trans-isomer generally have higher melting points due to better chain packing. google.com | Materials for sterilizable medical devices. |
| Solubility | The less regular structure of cis-based polyamides may lead to improved solubility in common solvents. | Easier processing for creating films and fibers for tissue scaffolds. |
Challenges in Scalable and Sustainable Synthesis of Pure cis-Isomers
A significant hurdle in the widespread application of this compound is the challenge associated with its synthesis in a pure form. The catalytic hydrogenation of p-xylylenediamine or 1,4-dicyanocyclohexane, common synthetic routes, typically yields a mixture of cis and trans isomers. google.com The separation of these isomers is often difficult and costly due to their similar physical properties.
Current methods for separating the isomers can involve fractional crystallization of their salts or derivatives, which can be a low-yielding and multi-step process. mdpi.com The development of stereoselective synthetic routes that directly produce the cis isomer in high purity is a key research goal. This could involve the use of specific catalysts or reaction conditions that favor the formation of the cis product during the hydrogenation step.
Furthermore, there is a growing demand for sustainable and "green" chemical processes. Future research will need to focus on developing synthetic methods that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation. Biocatalytic approaches, using enzymes to perform stereoselective transformations, could offer a promising avenue for the sustainable synthesis of pure this compound. For instance, transaminases have been investigated for the stereoselective production of related cyclohexane amines. nih.gov Addressing these synthetic challenges is crucial for making this valuable chemical building block more accessible and economically viable for large-scale applications.
Q & A
Q. What are the key synthetic routes for cis-1,4-Bis(aminomethyl)cyclohexane, and how do reaction conditions influence isomer purity?
Methodological Answer: The synthesis typically involves catalytic hydrogenation or reductive amination of cyclohexane derivatives. For example, hydrogenating 1,4-cyclohexanedicarbonitrile over a palladium catalyst in acidic conditions can yield the amine product. Isomer purity is highly dependent on reaction temperature, solvent polarity, and catalyst type. Lower temperatures (e.g., 0–25°C) favor cis-isomer formation due to reduced molecular mobility, while polar aprotic solvents (e.g., DMF) enhance stereochemical control . Post-synthesis purification via fractional crystallization or chromatography is critical to isolate the cis-isomer, as evidenced by NMR and GC-MS analysis .
Q. How can researchers characterize the molecular structure and isomer configuration of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are primary tools. The cis-isomer exhibits distinct coupling patterns (e.g., axial-equatorial proton splitting in cyclohexane rings) and chemical shifts for NH groups (~1.5–2.0 ppm in H NMR) .
- IR Spectroscopy: NH stretching vibrations (3300–3500 cm) and C-N bending modes (~1600 cm) confirm amine functionality. cis vs. trans configurations can be differentiated by ring deformation bands in the 700–800 cm range .
- X-ray Diffraction (XRD): Single-crystal XRD provides definitive stereochemical assignment, revealing chair conformations with axial amine groups in cis-isomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While specific safety data for the cis-isomer is limited, analogous compounds (e.g., trans-1,4-Bis(aminomethyl)cyclohexane) indicate acute toxicity (oral LD: 300–500 mg/kg) and skin corrosion risks . Recommended protocols:
- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
- Store under inert gas (N/Ar) at 2–8°C to prevent oxidation.
- Spill management: Neutralize with dilute acetic acid, then absorb with vermiculite .
Advanced Research Questions
Q. How does the cis isomer configuration affect the thermal and mechanical properties of polyimides compared to the trans isomer?
Methodological Answer: In polyimides derived from cyclohexane diamines, the cis-isomer introduces kinks in the polymer backbone, reducing chain packing density. This results in:
- Lower Glass Transition Temperature (T): cis-based polyimides exhibit T values ~20–30°C lower than trans-analogs (e.g., 203–262°C vs. 230–290°C) due to increased free volume .
- Reduced Mechanical Strength: Tensile modulus decreases by 15–25% (e.g., 2.1–3.3 GPa for cis vs. 2.5–4.0 GPa for trans) .
- Enhanced Solubility: cis-isomers improve solubility in polar solvents (e.g., NMP, DMSO), enabling solution-processing for optical films .
Validation methods include XRD for crystallinity analysis and dynamic mechanical analysis (DMA) for viscoelastic properties .
Q. What strategies can mitigate challenges in achieving high regioselectivity during the synthesis of this compound derivatives?
Methodological Answer:
- Stereoselective Catalysis: Use chiral catalysts (e.g., Ru-BINAP complexes) to favor cis-amine formation via asymmetric hydrogenation .
- Template-Directed Synthesis: Employ macrocyclic templates to preorganize reactants into cis-favored conformations before ring closure .
- Computational Modeling: DFT calculations predict transition-state energies to optimize reaction pathways (e.g., solvent effects on activation barriers) .
Q. How do computational methods contribute to understanding the conformational stability of this compound in different solvent environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict solvent-dependent conformational equilibria. In polar solvents (water, DMSO), the chair conformation dominates (>90% population), while nonpolar solvents (toluene) allow boat conformers (~10–15%) due to reduced solvation .
- Solvent-Accessible Surface Area (SASA) Analysis: Quantifies steric shielding of amine groups, correlating with reactivity in nucleophilic reactions .
- Free Energy Perturbation (FEP): Calculates ΔG for cis-to-trans isomerization, showing higher stability of cis-isomers in aqueous media (ΔG = +4.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
